2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
CAS No.: 1034467-27-0
Cat. No.: VC2702861
Molecular Formula: C7H7FINO2
Molecular Weight: 283.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1034467-27-0 |
|---|---|
| Molecular Formula | C7H7FINO2 |
| Molecular Weight | 283.04 g/mol |
| IUPAC Name | 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine |
| Standard InChI | InChI=1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3 |
| Standard InChI Key | DPHOQZPEXMFCGW-UHFFFAOYSA-N |
| SMILES | COCOC1=CN=C(C=C1I)F |
| Canonical SMILES | COCOC1=CN=C(C=C1I)F |
Introduction
Chemical Identity and Structure
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is a pyridine derivative with the molecular formula C7H7FINO2 and a molecular weight of 283.04 g/mol. Its structure consists of a pyridine ring with four substituents: a fluorine atom at position 2, an iodine atom at position 4, and a methoxymethoxy group at position 5 . The compound's IUPAC name is 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine, which directly describes its structure.
The chemical identity can be represented through various standardized notations:
Chemical Identifiers
Table 1: Chemical Identifiers of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
| Identifier Type | Value |
|---|---|
| CAS Number | 1034467-27-0 |
| Molecular Formula | C7H7FINO2 |
| Molecular Weight | 283.04 g/mol |
| InChI | InChI=1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3 |
| InChIKey | DPHOQZPEXMFCGW-UHFFFAOYSA-N |
| SMILES | COCOC1=CN=C(C=C1I)F |
| PubChem CID | 66738153 |
| MDL Number | MFCD22123918 |
The compound features a heterocyclic aromatic structure with the pyridine nitrogen at position 3 in the ring . The fluorine atom at position 2 and the iodine atom at position 4 provide sites for potential functionalization through various synthetic pathways. The methoxymethoxy (MOM) group at position 5 serves as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions to reveal the hydroxyl group for further reactions .
Physical Properties
The physical properties of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine significantly influence its handling requirements and applications.
Applications and Utility
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine serves as a valuable intermediate in organic synthesis, with several notable applications.
Pharmaceutical Applications
This compound has significant utility in pharmaceutical research and development:
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Serves as a building block in the synthesis of biologically active compounds
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Functions as an intermediate in the development of pharmaceutical ingredients
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Provides a scaffold for the introduction of diverse functional groups through the reactivity of its halogen substituents
Research Applications
In chemical research, 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine offers several advantages:
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The presence of fluorine and iodine makes it a useful intermediate in organic synthesis
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The methoxymethoxy group provides a protected hydroxyl functionality for selective deprotection
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The combination of functional groups allows for regioselective reactions and transformations
Other Industrial Applications
Beyond pharmaceutical research, the compound finds application in:
Chemical Reactivity
The reactivity of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is largely determined by its functional groups and their positions on the pyridine ring.
Halogen Reactivity
The iodine at the 4-position is particularly reactive toward:
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Cross-coupling reactions (Suzuki, Sonogashira, Negishi)
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Metal-halogen exchange reactions
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Nucleophilic substitution reactions
The fluorine at the 2-position provides a site for:
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Nucleophilic aromatic substitution
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Metal-catalyzed coupling reactions (though less reactive than iodine)
Methoxymethoxy Group Reactivity
The MOM protecting group can be:
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Cleaved under acidic conditions to reveal a hydroxyl group
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Stable under basic and neutral conditions
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Used as a directing group in certain reactions
Analytical Identification
Several analytical methods can be employed to identify and characterize 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 19F NMR can provide structural confirmation
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern
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Infrared Spectroscopy (IR): Identifies functional group vibrations
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Assesses purity and identity
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Gas Chromatography (GC): Alternative method for volatile derivatives
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